(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid
(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid
Brand Name:
Vulcanchem
CAS No.:
93913-39-4
VCID:
VC0150439
InChI:
InChI=1S/C31H50N8O10/c1-15(2)11-20(36-26(43)21(12-18-13-33-14-34-18)37-29(46)24(32)16(3)4)27(44)38-25(17(5)40)30(47)39-10-6-7-22(39)28(45)35-19(31(48)49)8-9-23(41)42/h13-17,19-22,24-25,40H,6-12,32H2,1-5H3,(H,33,34)(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,41,42)(H,48,49)/t17-,19+,20+,21+,22+,24+,25+/m1/s1
SMILES:
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N
Molecular Formula:
C31H50N8O10
Molecular Weight:
694.8 g/mol
(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid
CAS No.: 93913-39-4
Reference Standards
VCID: VC0150439
Molecular Formula: C31H50N8O10
Molecular Weight: 694.8 g/mol
CAS No. | 93913-39-4 |
---|---|
Product Name | (2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
Molecular Formula | C31H50N8O10 |
Molecular Weight | 694.8 g/mol |
IUPAC Name | (2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
Standard InChI | InChI=1S/C31H50N8O10/c1-15(2)11-20(36-26(43)21(12-18-13-33-14-34-18)37-29(46)24(32)16(3)4)27(44)38-25(17(5)40)30(47)39-10-6-7-22(39)28(45)35-19(31(48)49)8-9-23(41)42/h13-17,19-22,24-25,40H,6-12,32H2,1-5H3,(H,33,34)(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,41,42)(H,48,49)/t17-,19+,20+,21+,22+,24+,25+/m1/s1 |
Standard InChIKey | DEIPYKUUXZWBBB-RMLYOVGASA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)N)O |
SMILES | CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N |
Canonical SMILES | CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N |
Sequence | VHLTPE |
Synonyms | N-[1-[N-[N-(N-Valylhistidyl)leucyl]threonyl]prolyl]-glutamic Acid Trifluoroacetate; 1: PN: WO2010067611 SEQID: 1 Claimed Protein; 1: PN: WO2010067612 SEQID: 1 Unclaimed Protein; 9: PN: WO2011072833 SEQID: 3 Claimed Protein |
PubChem Compound | 10349718 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume